molecular formula C11H12BrFO B13602032 (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol

Cat. No.: B13602032
M. Wt: 259.11 g/mol
InChI Key: FXLQUJVTHWSQIF-UHFFFAOYSA-N
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Description

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopropyl derivative that features a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: The major products include the corresponding ketone or aldehyde.

    Reduction: The major product is the hydrogenated derivative.

    Substitution: The major products are the substituted derivatives with the nucleophile replacing the bromine atom.

Scientific Research Applications

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chloro-2-fluorobenzyl)cyclopropyl)methanol
  • (1-(4-Bromo-2-chlorobenzyl)cyclopropyl)methanol
  • (1-(4-Bromo-2-methylbenzyl)cyclopropyl)methanol

Uniqueness

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

IUPAC Name

[1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2

InChI Key

FXLQUJVTHWSQIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)Br)F)CO

Origin of Product

United States

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